Cas no 103597-56-4 (myo-Inositol,1,3-bis(dihydrogen phosphate) (9CI))

myo-Inositol,1,3-bis(dihydrogen phosphate) (9CI) structure
103597-56-4 structure
Product Name:myo-Inositol,1,3-bis(dihydrogen phosphate) (9CI)
Numero CAS:103597-56-4
MF:C6H14O12P2
MW:340.115684986115
CID:171340
PubChem ID:128419
Update Time:2025-04-19

myo-Inositol,1,3-bis(dihydrogen phosphate) (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • myo-Inositol,1,3-bis(dihydrogen phosphate) (9CI)
    • [(1R,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate
    • [(1R,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxy-cyclohexyl]oxyphosphonic acid
    • 1D-myo-Inositol 1,3-bisphosphate
    • 1joc
    • D-myo-Inositol 1,3-bisphosphate
    • Inositol 1,3-bisphosphate
    • Inositol 1,3-diphosphate
    • myo-inositol 1,3-biphosphate
    • myo-Inositol 1,3-bisphosphate
    • 1D-myo-Inositol 3,4-bisphosphate
    • myo-Inositol 1,3-bisphosphoric acid
    • [(1S,2R,3S,4S,5S,6S)-2,3,4,5-tetrahydroxy-6-phosphonooxy-cyclohexyl]oxyphosphonic acid
    • SCHEMBL5003539
    • DTXSID60869397
    • Q27070780
    • Q27102919
    • 103597-56-4
    • (1R,2s,3S,4R,5s,6S)-2,4,5,6-tetrahydroxycyclohexane-1,3-diyl bis[dihydrogen (phosphate)]
    • SCHEMBL9872231
    • CHEBI:18225
    • PUVHMWJJTITUGO-FICORBCRSA-N
    • C04062
    • PHOSPHORIC ACID MONO-(2,3,4,6-TETRAHYDROXY-5-PHOSPHONOOXY-CYCLOHEXYL) ESTER
    • GTPL5099
    • Inositol(1,3)bisphosphate
    • myo-Inositol, 1,3-bis(dihydrogen phosphate)
    • D-myo-Inositol-1,3-bis(dihydrogen phosphate)
    • 1,5,-IP2
    • [(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate
    • D-myo-Inositol-1,3-diphosphate
    • DB02942
    • myo-inositol 1,3-bis(dihydrogen phosphate)
    • PD049692
    • NS00073194
    • Inchi: 1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5+,6-
    • Chiave InChI: PUVHMWJJTITUGO-WJPCITMWSA-N
    • Sorrisi: P(=O)(O)(O)O[C@@H]1[C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 339.99600
  • Massa monoisotopica: 339.996049
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4
  • Complessità: 390
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 214
  • XLogP3: -5.9

Proprietà sperimentali

  • Densità: 2.15
  • Punto di ebollizione: 725.9°Cat760mmHg
  • Punto di infiammabilità: 392.8°C
  • Indice di rifrazione: 1.641
  • PSA: 234.06000
  • LogP: -3.60060
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd